N-(3-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide formation: The nitrated pyrazole can then be reacted with 3-fluoroaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorophenyl group might enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(3-bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a bromine atom instead of fluorine.
N-(3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(3-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can significantly influence its chemical properties, such as its reactivity and binding affinity in biological systems. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C11H9FN4O3 |
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Molecular Weight |
264.21 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H9FN4O3/c12-8-2-1-3-9(6-8)13-11(17)7-15-5-4-10(14-15)16(18)19/h1-6H,7H2,(H,13,17) |
InChI Key |
KPTVXJUDTKDTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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